(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound notable for its multi-substituted enamide structure. The compound features several functional groups, including a cyano group, a nitrophenyl moiety, and a trifluoromethyl phenyl group, which contribute to its potential reactivity and biological activity. The molecular formula is with a molecular weight of 466.42 g/mol.
Information about this compound is limited, with no specific scientific research available to date. Data primarily comes from commercial sources and chemical databases, which describe its structural characteristics and potential applications in medicinal chemistry and material science.
This compound falls under the category of organic compounds, specifically enamides, which are characterized by the presence of an amide group adjacent to a double bond. The presence of various substituents suggests that it may exhibit unique chemical properties and biological activities.
The synthesis of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide may involve several methodologies:
Recent advancements in synthetic methodologies, such as computer-assisted synthesis and quantum chemical calculations, may facilitate more efficient pathways for creating this compound.
The compound's structure can be represented using various notations:
C=C(C(=O)N(C1=CC=C(C=C1)N(C)C(=O)C#N)C2=CC=C(C=C2)C(F)(F)F)
InChI=1S/C24H17F3N4O3/c1-29(2)21-15-7-6-14(19(27)22(21)30)20-12-10-18(25(26)27)11-13-23(20)24(28,31)32/h6-15H,1-5H3
The structural analysis reveals multiple functional groups that influence the compound's reactivity and potential interactions with biological systems.
While specific reactions involving (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide are not well-documented, its structure suggests potential for various chemical transformations:
These reactions highlight the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules.
Due to the absence of extensive studies on this specific compound, physical property data is limited. Safety data sheets should be consulted for handling protocols due to the presence of potentially hazardous functional groups.
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide could find applications in:
Studies on similar compounds suggest that their interactions with biological targets can be influenced by their electronic properties and steric factors. Understanding these interactions through computational modeling or experimental assays is crucial for predicting biological activity.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2